Diselenide, bis(4-iodophenyl)
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Overview
Description
Diselenide, bis(4-iodophenyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 4-iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(4-iodophenyl), typically involves the reaction of 4-iodophenyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated 4-iodophenyl selenocyanate in water . This one-pot, two-step reaction is reasonably fast and yields good product quantities.
Industrial Production Methods
This method is efficient, mild, and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis(4-iodophenyl), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include selenoxides, selenides, and substituted diselenides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diselenide, bis(4-iodophenyl), has several scientific research applications:
Mechanism of Action
The mechanism of action of diselenide, bis(4-iodophenyl), involves its redox-modulating properties. The compound can act as both an antioxidant and a prooxidant, depending on the cellular environment. It interacts with molecular targets such as enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl diselenide
- 2,2’-Dithienyl diselenide
- Bis(4-methoxyphenyl)diselenide
Uniqueness
Compared to other diselenides, it exhibits distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
53257-47-9 |
---|---|
Molecular Formula |
C12H8I2Se2 |
Molecular Weight |
563.9 g/mol |
IUPAC Name |
1-iodo-4-[(4-iodophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8I2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
MCSCQWURWKKQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[Se][Se]C2=CC=C(C=C2)I)I |
Origin of Product |
United States |
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